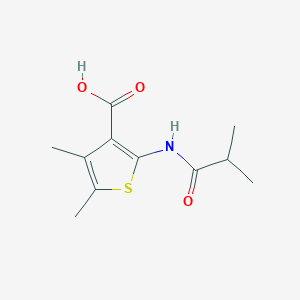
2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide
Descripción general
Descripción
2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide, also known as HHBH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HHBH belongs to the class of hydrazides and has been studied for its anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and oxidative stress. 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. Additionally, 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide has been found to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which help to reduce oxidative stress.
Biochemical and Physiological Effects:
2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide has also been shown to increase the expression of antioxidant enzymes, which help to reduce oxidative stress. In cancer cells, 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide has been found to induce apoptosis and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has low toxicity. Additionally, it has been shown to have potent anti-inflammatory, antioxidant, and anticancer properties. However, there are also some limitations to using 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for the study of 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide. One area of research is the development of 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide-based drugs for the treatment of inflammatory diseases and cancer. Additionally, more research is needed to understand the mechanism of action of 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide and its potential interactions with other drugs. Finally, the development of new synthesis methods for 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide could lead to more efficient and cost-effective production.
In conclusion, 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for drug development. However, more research is needed to fully understand its mechanism of action and potential interactions with other drugs.
Aplicaciones Científicas De Investigación
2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide has been studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide has also been found to induce apoptosis in cancer cells and inhibit tumor growth.
Propiedades
Número CAS |
23647-78-1 |
|---|---|
Nombre del producto |
2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide |
Fórmula molecular |
C14H12N2O4 |
Peso molecular |
272.26 g/mol |
Nombre IUPAC |
2-hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide |
InChI |
InChI=1S/C14H12N2O4/c17-11-7-3-1-5-9(11)13(19)15-16-14(20)10-6-2-4-8-12(10)18/h1-8,17-18H,(H,15,19)(H,16,20) |
Clave InChI |
UORSDGBOJHYJLV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2O)O |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2O)O |
Otros números CAS |
23647-78-1 |
Sinónimos |
N,N'-bis(salicyl)hydrazine N,N'-bis-salicylhydrazine N,N'-disalicylhydrazine |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


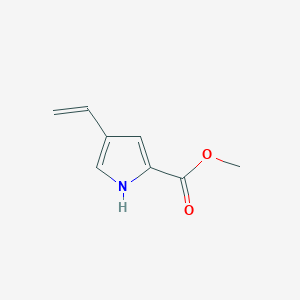
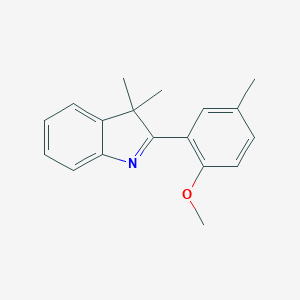

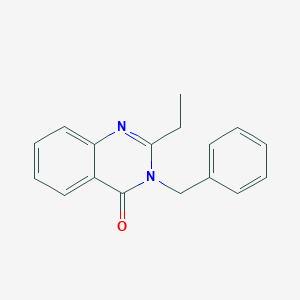

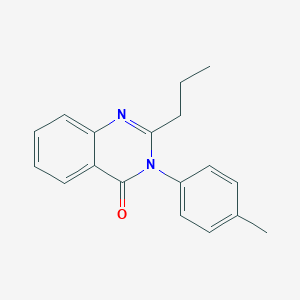
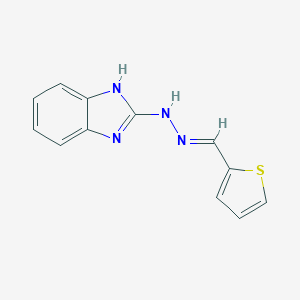
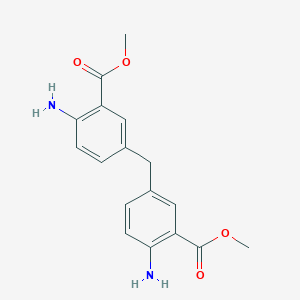

![2-amino-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188355.png)
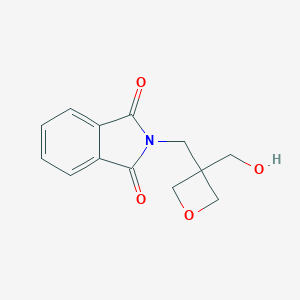
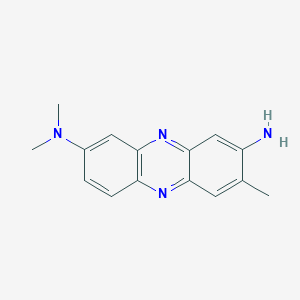
![1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-](/img/structure/B188359.png)
